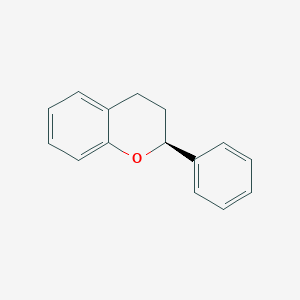

(2S)-flavan

Descripción

Context within Flavonoid Chemistry and Stereochemical Significance

Flavonoids are a class of plant secondary metabolites characterized by a C6-C3-C6 skeleton, consisting of two benzene (B151609) rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). ontosight.ai Flavan (B184786) represents the basic, unsubstituted structure of this family. The chiral center at the C2 position of the flavan structure allows for the existence of two enantiomers: (2S)-flavan and (2R)-flavan. This stereoisomerism is of paramount importance as it dictates the three-dimensional arrangement of the molecule, which in turn significantly influences its biological activity and interactions with enzymes and receptors. ontosight.aiontosight.ai

The (2S) configuration is a crucial intermediate in the biosynthesis of several major flavonoid classes. rushim.ru For instance, chalcone (B49325) isomerase, a key enzyme in the flavonoid pathway, specifically produces (2S)-flavanones from chalcones. rushim.ru These (2S)-flavanones then serve as precursors for the synthesis of other important flavonoids, including flavones, flavonols, flavan-4-ols, and anthocyanins. rushim.ru The stereochemistry at C2 is therefore a critical determinant for the vast structural diversity observed within the flavonoid family. researchgate.net

Historical Development of this compound Research

The scientific investigation of flavans and their derivatives has a long history, intertwined with the broader exploration of flavonoids that began in the early 20th century. caringsunshine.com Initial research focused on the isolation and structural elucidation of these compounds from various plant sources. caringsunshine.comnih.gov Early on, the focus was often on the more complex, substituted flavan derivatives, such as the flavan-3-ols (catechins and epicatechins), due to their abundance and recognized biological effects. d-nb.infowikipedia.org

The development of stereoselective synthesis methods has been a significant milestone in flavan research. These techniques have enabled chemists to produce specific enantiomers, such as this compound and its derivatives, in a controlled manner. This has been crucial for studying the distinct biological properties of each stereoisomer. For example, a concise and highly enantioselective synthesis of natural flavans like (2S)-7,3'-dihydroxy-4'-methoxyflavan has been reported, utilizing a domino asymmetric transfer hydrogenation/deoxygenation cascade. nih.govacs.org Such advancements have paved the way for a more detailed understanding of the structure-activity relationships within the flavan class of compounds.

Contemporary Academic Research Trajectories and Challenges

Current research on this compound and its derivatives is multifaceted, exploring their potential applications in various fields. A significant area of investigation is their biological activity, including antioxidant, anti-inflammatory, and potential anticancer properties. ontosight.ainih.govmdpi.com The specific stereochemistry of (2S)-flavans is thought to influence their pharmacokinetic properties and how they interact with biological targets. ontosight.ai

Modern research employs a range of advanced techniques. Molecular docking and bioinformatics are being used to predict the potential applications of flavonoids and to understand their mechanisms of action. nih.gov Furthermore, metabolic engineering in plants and microbes is being explored as a sustainable and scalable method for producing specific flavonoids, including those with the (2S) configuration. nih.gov For instance, significant progress has been made in biosynthesizing (2S)-naringenin, a key flavanone (B1672756) intermediate, in microorganisms like S. cerevisiae. nih.gov

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H14O |

|---|---|

Peso molecular |

210.27 g/mol |

Nombre IUPAC |

(2S)-2-phenyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C15H14O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15H,10-11H2/t15-/m0/s1 |

Clave InChI |

QOLIPNRNLBQTAU-HNNXBMFYSA-N |

SMILES |

C1CC2=CC=CC=C2OC1C3=CC=CC=C3 |

SMILES isomérico |

C1CC2=CC=CC=C2O[C@@H]1C3=CC=CC=C3 |

SMILES canónico |

C1CC2=CC=CC=C2OC1C3=CC=CC=C3 |

Origen del producto |

United States |

Stereochemical Principles and Precise Nomenclature of 2s Flavan

Absolute Configuration at C-2 and Chirality in the Flavan (B184786) Nucleus

The flavan nucleus, formally 2-phenyl-3,4-dihydro-2H-1-benzopyran, possesses a chiral center at the C-2 position of the C-ring. routledge.comqmul.ac.uk This chirality arises from the tetrahedral carbon atom bonded to four different substituents: the oxygen atom of the pyran ring, the C-3 carbon of the pyran ring, a hydrogen atom, and the B-ring phenyl group. The spatial arrangement of these groups around the C-2 carbon gives rise to two possible enantiomers, designated as (2S) or (2R) according to the Cahn-Ingold-Prelog priority rules.

The (2S) configuration denotes a specific absolute arrangement of the substituents at this stereocenter. ontosight.aiontosight.ai In naturally occurring flavans and their derivatives, the (2S) configuration is predominant. mdpi.comnih.gov The conformation of the heterocyclic C-ring is also influenced by the stereochemistry at C-2. For instance, in many (2S)-flavan derivatives, the bulky phenyl group at C-2 tends to occupy an equatorial position to minimize steric hindrance. acs.org

Diastereomeric and Enantiomeric Considerations in Substituted Flavans

The introduction of additional substituents on the flavan nucleus can lead to the formation of multiple stereoisomers. When a second chiral center is introduced, for example by hydroxylation at the C-3 or C-4 position, the number of possible stereoisomers increases. nih.govwikipedia.org

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comoregonstate.edu For a substituted flavan with one chiral center at C-2, the this compound and (2R)-flavan are enantiomers. If a second chiral center is present, for instance at C-3, the (2S, 3R) and (2R, 3S) isomers would be an enantiomeric pair.

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edulibretexts.org This occurs when a molecule has two or more stereocenters and the configuration differs at some, but not all, of these centers. masterorganicchemistry.comlibretexts.org For example, in flavan-3-ols, which have chiral centers at both C-2 and C-3, the (2S, 3R) and (2S, 3S) isomers are diastereomers. wikipedia.org Catechin (B1668976) and epicatechin are common examples of diastereomeric flavan-3-ols. wikipedia.org

The presence of multiple stereocenters significantly expands the structural diversity of flavan derivatives. For a molecule with 'n' chiral centers, there can be a maximum of 2^n possible stereoisomers. This diversity is crucial as different stereoisomers can exhibit distinct biological activities. mdpi.comslideshare.net

Systemic IUPAC and Common Nomenclatural Conventions for this compound and its Chiral Derivatives

The nomenclature of flavans and their derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk

Systematic IUPAC Name: The systematic name for the parent flavan structure is 2-phenyl-3,4-dihydro-2H-1-benzopyran. qmul.ac.uk For the (2S)-enantiomer specifically, the name is (2S)-2-phenyl-3,4-dihydro-2H-1-benzopyran. Substitutions on the flavan rings are indicated by locants and prefixes. For example, this compound-4-ol is systematically named (2S)-2-phenyl-3,4-dihydro-2H-chromen-4-ol. nih.gov

Semi-systematic and Trivial Names: Due to the complexity of systematic names, semi-systematic names based on the parent hydride "flavan" are widely used. routledge.comqmul.ac.uk The stereochemistry at C-2 is denoted by the (2S) or (2R) prefix. For example, (2S)-flavanone is the semi-systematic name for (2S)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one. qmul.ac.uknih.gov Many flavan derivatives also have trivial names, which are often derived from their natural source. For instance, naringenin (B18129) is the trivial name for (2S)-4′,5,7-trihydroxyflavan-4-one. qmul.ac.uk

The following table provides examples of the nomenclature for this compound and some of its chiral derivatives.

| Compound Type | Example | Systematic IUPAC Name | Semi-systematic Name | Chiral Centers |

| Flavan | This compound | (2S)-2-phenyl-3,4-dihydro-2H-1-benzopyran | This compound | C-2 |

| Flavanone (B1672756) | (2S)-Naringenin | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | (2S)-4′,5,7-trihydroxyflavan-4-one | C-2 |

| Flavan-3-ol (B1228485) | (+)-Catechin | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | (2R,3S)-Flavan-3-ol | C-2, C-3 |

| Flavan-4-ol | This compound-4-ol | (2S)-2-phenyl-3,4-dihydro-2H-chromen-4-ol | This compound-4-ol | C-2, C-4 |

Advanced Synthetic Methodologies for 2s Flavan and Chiral Analogues

Chemical Asymmetric Synthesis Approaches

Chiral Auxiliary-Mediated Stereoselective Transformations

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. numberanalytics.com One of the most utilized auxiliaries in asymmetric synthesis is the chiral oxazolidinone, pioneered by Professor David A. Evans. wordpress.com

In the context of flavan (B184786) synthesis, chiral auxiliaries have been employed to control the stereochemistry of key bond-forming reactions. For instance, imidazolidin-2-ones have been used as chiral auxiliaries in the stereoselective α-benzylation of phenylacetic acid derivatives, a strategy applicable to the synthesis of isoflavans. mdpi.comresearchgate.netresearchgate.net Another example involves the use of (S,S)-(+)-pseudoephedrine in asymmetric aldol (B89426) reactions. mdpi.com

A notable application is the use of a (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position of glucosyl donors to ensure the stereoselective formation of α-glycosides. nih.gov This approach relies on neighboring group participation, where the auxiliary directs the incoming nucleophile to the opposite face, resulting in a 1,2-cis glycosidic linkage. nih.gov Although this specific example pertains to glycosylation, the principle of using a removable chiral group to control the formation of a stereocenter is central to this synthetic strategy and is adaptable to the synthesis of various chiral molecules, including flavan analogues.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Application | Reference |

| Imidazolidin-2-ones | α-benzylation | Isoflavan synthesis | mdpi.comresearchgate.netresearchgate.net |

| (S,S)-(+)-pseudoephedrine | Aldol reaction | Flavonoid synthesis | mdpi.com |

| (S)-(phenylthiomethyl)benzyl | Glycosylation | Oligosaccharide synthesis | nih.gov |

| Chiral Oxazolidinones | Various | General Asymmetric Synthesis | wordpress.com |

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

Organocatalysis and metal-catalysis represent modern pillars of asymmetric synthesis, offering efficient routes to chiral flavans and related structures.

Organocatalysis:

Organocatalytic methods utilize small organic molecules to catalyze asymmetric transformations. A prominent strategy for synthesizing chiral flavanones involves the intramolecular conjugate addition of chalcone (B49325) derivatives. nih.gov For example, thiourea-based catalysts derived from quinine (B1679958) have been shown to effectively catalyze the intramolecular oxa-Michael addition of α-substituted chalcones, yielding flavanones with high enantiomeric excess (up to 94% ee). mdpi.comnih.gov The success of this reaction hinges on the bifunctional nature of the catalyst, which can activate both the nucleophile and the electrophile through hydrogen bonding interactions. researchgate.net Cinchona alkaloids, such as quinine, have also been used to catalyze the asymmetric cyclization of 2',6'-dihydroxychalcones, affording flavanones with up to 64% ee. nih.gov

Metal-Catalysis:

Transition metal-catalyzed reactions are highly effective for the enantioselective synthesis of flavans. researchgate.net Palladium-catalyzed reactions have been a major focus. For instance, the conjugate addition of arylboronic acids to chromones, catalyzed by a Pd(II)-pyridinooxazoline complex, produces chiral flavanones. mdpi.com Similarly, rhodium catalysts complexed with a chiral diene can also catalyze the 1,4-addition of arylboronic acids to chromones, yielding flavanones with enantiomeric excesses greater than 97%. mdpi.com

Copper-catalyzed asymmetric hydroboration has emerged as a powerful method for the kinetic resolution of racemic 2-substituted 2H-chromenes, providing a one-pot synthesis of chiral flavan-3-ols with high kinetic resolution factors and excellent enantioselectivities. nih.gov Iridium-catalyzed asymmetric hydrogenation of 2H-chromenes is another efficient method for producing chiral flavans. researchgate.netmdpi.com Using an (aS)-Ir/In-BiphPHOX catalyst, various 2H-chromenes can be hydrogenated to the corresponding flavans in high yields and with excellent enantioselectivities (up to 99.7% ee). acs.org

Table 2: Catalytic Systems for Asymmetric Flavan Synthesis

| Catalyst Type | Reaction | Product | Enantiomeric Excess (ee) | Reference |

| Quinine-Thiourea | Intramolecular Conjugate Addition | Flavanone (B1672756) | up to 94% | mdpi.comnih.gov |

| Quinine | Asymmetric Cyclization | Flavanone | up to 64% | nih.gov |

| Pd(II)-pyridinooxazoline | Conjugate Addition | Flavanone | - | mdpi.com |

| Rhodium-chiral diene | 1,4-Addition of Arylboronic Acids | Flavanone | >97% | mdpi.com |

| Copper-Josiphos | Asymmetric Hydroboration | Flavan-3-ol (B1228485) | >99% | nih.gov |

| (aS)-Ir/In-BiphPHOX | Asymmetric Hydrogenation | Flavan | up to 99.7% | acs.org |

Stereoselective Cyclization and Hydrogenation Strategies

The construction of the chiral flavan core often relies on key stereoselective cyclization and hydrogenation steps.

Stereoselective Cyclization:

The intramolecular oxa-Michael addition is a common cyclization strategy for forming the chromane (B1220400) ring system of flavans. This reaction can be catalyzed by various means to achieve stereoselectivity. As mentioned previously, organocatalysts like quinine-thiourea derivatives can promote the enantioselective cyclization of chalcones to flavanones. mdpi.comnih.gov The base-catalyzed cyclization of 2'-hydroxychalcones is a fundamental biomimetic approach to flavanones, though achieving high stereoselectivity can be challenging without a chiral catalyst. nih.gov The Mitsunobu reaction offers an intramolecular alternative for the formation of the flavanoid skeleton. nih.gov

Asymmetric Hydrogenation:

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful techniques for establishing the stereocenters in the flavan scaffold. researchgate.net

Asymmetric Hydrogenation (AH): This method typically involves the hydrogenation of a C=C double bond in a precursor molecule. For instance, the iridium-catalyzed asymmetric hydrogenation of 2-aryl-4H-chromenes, using ligands like ThrePHOX, can produce flavans with high enantioselectivity. researchgate.net This approach was successfully applied to the synthesis of the antiviral flavan (R)-BW683C with 97% ee. researchgate.net Rhodium complexes with chiral diphosphine ligands are also effective for the asymmetric hydrogenation of olefinic substrates. acs.org

Asymmetric Transfer Hydrogenation (ATH): ATH provides an alternative to using high-pressure hydrogen gas, often employing a hydrogen source like formic acid or isopropanol. researchgate.net The Noyori-Ikariya ruthenium(II) complex, for example, is used for the ATH of carbonyl groups, which can be a key step in a multi-step synthesis of chiral flavans. researchgate.net A one-pot C=C/C=O reduction of chalcones using a Ru(II) precatalyst and sodium formate (B1220265) as the hydrogen source in water has been developed to produce 1,3-diarylpropan-1-ols with up to 98:2 er. acs.org These chiral alcohols can then be cyclized via a Mitsunobu reaction to afford enantiomerically enriched flavans, such as (S)-BW683C and (S)-tephrowatsin E. acs.org

Table 3: Stereoselective Hydrogenation for Flavan Synthesis

| Method | Catalyst/Reagent | Substrate | Product | Key Feature | Reference |

| Asymmetric Hydrogenation | Ir-ThrePHOX | 2-Aryl-4H-chromene | Flavan | Direct hydrogenation of C=C bond | researchgate.net |

| Asymmetric Transfer Hydrogenation | Ru(II) complex, Sodium Formate | Chalcone | 1,3-Diarylpropan-1-ol | One-pot C=C and C=O reduction | acs.org |

Multi-Component Reactions for Flavan Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. organic-chemistry.org This approach offers significant advantages in terms of atom economy, step economy, and reduction of waste. researchgate.netresearchgate.net

While the direct one-pot synthesis of the (2S)-flavan scaffold via an asymmetric MCR is not widely reported, MCRs have been utilized to construct the basic flavan skeleton. For example, a one-pot, three-component reaction involving salicylaldehyde, an acetophenone, and a source of ammonia (B1221849) or an amine can lead to the formation of flavan derivatives. A plausible mechanism for some MCRs leading to flavan-like structures involves a cascade of reactions, such as a Knoevenagel-type condensation followed by a Diels-Alder cycloaddition. researchgate.net

One reported method describes the synthesis of flavans from a phenolic precursor using a recyclable silica-perchloric acid catalyst. researchgate.net This process involves a Knoevenagel condensation to generate an in situ ortho-quinone methide, which then undergoes a [4+2] cycloaddition. While this specific example is not asymmetric, it highlights the potential of MCRs for the efficient assembly of the flavan core. The development of chiral catalysts for such MCRs would be a significant advancement for the direct asymmetric synthesis of this compound.

Biocatalytic and Chemoenzymatic Synthetic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite enantioselectivity, making them ideal for the synthesis of chiral compounds like this compound. researchgate.net

Enzyme-Mediated Enantioselective Bioreductions and Bio-oxidations

Enzymes, particularly oxidoreductases, are well-suited for the asymmetric synthesis of chiral flavanols and the resolution of racemic flavanones.

Enantioselective Bioreductions:

The reduction of a prochiral flavanone at the C4-carbonyl group can generate chiral flavan-4-ols with high stereoselectivity. Yeast strains are a common source of reductases for this purpose. For example, the reduction of (S)-flavanone using Candida wiswanati KCh 120, Rhodotorula rubra, and Rhodotorula glutinis KCh 242 can produce (2R,4S)-trans-flavan-4-ol with enantiomeric excesses of 92%, 99%, and 98%, respectively. mdpi.com Marine-derived fungi, such as Acremonium sp. and Cladosporium sp., have also been used for the stereoselective reduction of flavanones to yield chiral flavan-4-ols. mdpi.com

Ene-reductases from the "Old Yellow Enzyme" (OYE) family are particularly effective for the asymmetric reduction of the C=C double bond in activated alkenes, such as chalcones. mdpi.com These flavin mononucleotide (FMN)-dependent enzymes can hydrogenate the double bond of chalcones to produce the corresponding dihydrochalcones, which are precursors to flavans. mdpi.com

Chemoenzymatic Synthesis:

Chemoenzymatic approaches combine chemical synthesis with biocatalytic steps to create efficient and selective reaction cascades. A powerful strategy for obtaining enantiomerically pure trans-flavan-4-ols is the lipase-catalyzed kinetic resolution of racemic mixtures. mdpi.com In this method, a racemic mixture of trans-flavan-4-ols is subjected to acylation catalyzed by a lipase (B570770), such as AK lipase from Pseudomonas fluorescens. mdpi.comresearchgate.net The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity. mdpi.comresearchgate.net For instance, using vinyl acetate (B1210297) as the acyl donor, highly asymmetric transformations (E > 200) can be achieved, yielding the remaining (2R,4S)-alcohols and the formed (2S,4R)-acetates with excellent selectivities. mdpi.com

Table 4: Biocatalytic Approaches to Chiral Flavan Derivatives

| Enzyme/Organism | Reaction Type | Substrate | Product | Enantiomeric/Diastereomeric Excess | Reference |

| Rhodotorula rubra | Bioreduction | (S)-Flavanone | (2R,4S)-trans-Flavan-4-ol | 99% ee | mdpi.com |

| Acremonium sp. | Bioreduction | Flavanone | cis- and trans-Flavan-4-ols | 77% to >97% ee | mdpi.com |

| AK Lipase (P. fluorescens) | Kinetic Resolution (Acylation) | rac-trans-Flavan-4-ol | (2R,4S)-Flavan-4-ol & (2S,4R)-Flavan-4-ol acetate | >99% ee (product) | mdpi.comresearchgate.net |

| Ene-reductases (OYE family) | Bioreduction | Chalcone | Dihydrochalcone | High | mdpi.com |

Microbial Transformations for Chiral Flavanone and Flavan-4-ol Production

Microbial transformations offer an effective and environmentally friendly alternative to traditional chemical synthesis for producing chiral flavanones and flavan-4-ols. mdpi.com These biocatalytic processes often exhibit high stereoselectivity under mild reaction conditions. mdpi.com Various microorganisms, including fungi and yeast, possess enzymatic systems capable of a range of reactions such as reduction, hydroxylation, and O-methylation. semanticscholar.org

Fungi, in particular, have been extensively studied for their ability to transform flavonoids. For instance, strains of the genus Aspergillus and Penicillium have been successfully used in the biotransformation of racemic 7-methoxyflavanone (B1630992). semanticscholar.org Aspergillus niger KB has been shown to catalyze the reduction of the carbonyl group in 7-methoxyflavanone to yield (±)-2,4-cis-7-methoxyflavan-4-ol. semanticscholar.org In another example, Aspergillus ochraceus 456 transformed the same substrate into (+)-2,4-trans-7-methoxyflavan-4-ol and 4'-hydroxy-7-methoxyflavone. semanticscholar.org

Yeast strains have also demonstrated considerable potential in the stereoselective synthesis of flavan-4-ols. mdpi.com Research by Janeczko et al. (2014) involved the use of different yeast strains for the reduction of chiral flavanones. mdpi.com For example, the reduction of (S)-flavanone by Candida wiswanati KCh 120, Rhodotorula rubra, and Rhodotorula glutinis KCh 242 yielded (2R,4S)-trans-flavan-4-ol with high enantiomeric excess. mdpi.com

More recently, marine-derived fungi have emerged as promising biocatalysts. De Matos et al. (2021) reported the use of Acremonium sp. CBMAI 1676 and Cladosporium sp. CBMAI 1237 for the stereoselective reduction of flavanones to produce chiral flavan-4-ols, including halogenated derivatives. mdpi.com

Table 1: Examples of Microbial Transformations for Chiral Flavan-4-ol Production

| Substrate | Microorganism | Product | Enantiomeric Excess (ee) |

| (S)-Flavanone | Candida wiswanati KCh 120 | (2R,4S)-trans-flavan-4-ol | 92% |

| (S)-Flavanone | Rhodotorula rubra | (2R,4S)-trans-flavan-4-ol | 99% |

| (S)-Flavanone | Rhodotorula glutinis KCh 242 | (2R,4S)-trans-flavan-4-ol | 98% |

| (S)-Flavanone | Zygosaccharomyces bailii KCh 907 | (2R,4R)-cis-flavan-4-ol | 61% |

| (R)-Flavanone | Candida pelliculosa ZP22 | (2S,4S)-cis-flavan-4-ol | 75% |

Source: Janeczko et al., 2014 mdpi.com

Lipase-Catalyzed Kinetic Resolution of Flavan Intermediates

Lipase-catalyzed kinetic resolution is a powerful chemoenzymatic strategy for the synthesis of enantiomerically pure flavan intermediates, particularly flavan-4-ols. mdpi.comnih.gov This method relies on the ability of lipases to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the acylated product. mdpi.com Lipases are favored for their stability in organic solvents, regio-, chemo-, and enantioselectivity, and lack of need for cofactors. researchgate.net

A key application of this technique is the resolution of racemic trans-flavan-4-ols. mdpi.com In a notable study, a range of lipases were screened for the stereoselective acylation of racemic 2-phenylchroman-4-ol. mdpi.com The combination of AK lipase from Pseudomonas fluorescens and vinyl acetate as both the acyl donor and solvent proved to be highly effective. mdpi.com This system achieved high enantioselectivity (E > 200), yielding the unreacted (S)-enantiomer and the acylated (R)-enantiomer with excellent enantiomeric excess. mdpi.comresearchgate.net

The process typically involves the chemical synthesis of racemic trans-flavan-4-ols, followed by the enzymatic resolution. mdpi.com The initial synthesis can be achieved through a sequence of carbonyl reduction of a flavanone, a Mitsunobu reaction for stereochemical inversion at the C-4 position, and subsequent deprotection. mdpi.comresearchgate.net

The optimization of reaction conditions, such as the choice of enzyme, acyl donor, solvent, and temperature, is crucial for achieving high conversion rates and enantioselectivity. mdpi.comchemrxiv.org For instance, the use of vinyl acetate often serves a dual role as both the acyl donor and the solvent, leading to highly efficient transformations under mild conditions (e.g., 30 °C). mdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of trans-2-arylchroman-4-ols

| Substrate (racemic trans-flavan-4-ol) | Enzyme | Acyl Donor/Solvent | Enantiomeric Excess of Substrate (eeS) | Enantiomeric Excess of Product (eeP) |

| 2-phenylchroman-4-ol | AK Lipase (Pseudomonas fluorescens) | Vinyl Acetate | 50-99% | >99% |

Source: Gotor-Fernández et al., 2021 mdpi.com

Synthesis of Complex Flavan-Derived Oligomers and Polymers

The synthesis of complex flavan-derived oligomers and polymers, such as proanthocyanidins (B150500) (condensed tannins), presents a significant challenge due to the need for controlled polymerization and regioselective formation of interflavan bonds. rsc.orgmdpi.com Proanthocyanidins are polymers of flavan-3-ol units, primarily (+)-catechin and (-)-epicatechin, linked together. nih.govwikipedia.org

Controlled Condensation Polymerization of Flavan-3-ol Units

Controlled condensation polymerization is essential for producing proanthocyanidins with a defined degree of polymerization. mdpi.comresearchgate.net One approach involves the cationic polymerization of protected flavan-3-ol precursors. For example, 3',4',5,7-tetrabenzyloxyflavan 3,4-carbonate has been used as a monomer in a polymerization reaction that, after debenzylation, yields a series of proanthocyanidins with high molecular mass. mdpi.com This method has been successful in synthesizing polymers with an average molecular mass up to 10,200 and a degree of polymerization as high as 35. mdpi.com

Lewis acids, such as TiCl₄, SnCl₄, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are commonly used to activate a hydroxyl group at the C4 position of a flavan-3-ol derivative, which then acts as an electrophile in the polymerization reaction. mdpi.commdpi.com The use of clay minerals like Bentonite K-10 has also been shown to improve the synthesis of benzyl-protected procyanidin (B600670) oligomers. mdpi.com While the precise mechanism of flavan-3-ol polymerization in nature is still under investigation, non-enzymatic polymerization involving the sequential trapping of flavan-3-ol carbocations (extension units) by flavan-3-ol monomers (starter units) is a plausible in vitro model. oup.comnih.gov

Regioselective Linkage Formation in Oligomeric Proanthocyanidins

A major hurdle in the synthesis of proanthocyanidins is achieving regioselectivity in the formation of the interflavan linkage. The most common linkage in nature is the C(4)-C(8) bond, while the C(4)-C(6) linkage is less frequent. rsc.org The inherent nucleophilicity of the C(8) position of the flavan unit often leads to the preferential formation of 4,8-linked oligomers. rsc.orgresearchgate.net

To overcome this, strategies have been developed to selectively form the less common 4,6-interflavan bond. rsc.orgmdpi.com One such method is the "halo-capping" strategy, where the more reactive C(8) position is blocked with a halogen atom, such as bromine or chlorine. rsc.org This directs the coupling reaction to the C(6) position. Subsequent removal of the protecting groups and the halo-cap yields the desired 4,6-linked dimer. rsc.org This approach has been successfully applied to the first regiocontrolled synthesis of procyanidin B6, a catechin (B1668976) dimer with a 4α→6 linkage. rsc.org

Another strategy involves intramolecular condensation. mdpi.comresearchgate.net In this method, the 5-hydroxyl group of a nucleophilic catechin unit and the 3-hydroxyl group of an electrophilic catechin unit are linked by a tether, such as azelaic acid. mdpi.comresearchgate.net A Lewis acid-catalyzed intramolecular condensation then proceeds, forcing the formation of the 4-6 bond. mdpi.comresearchgate.net This method has the advantage of not requiring modification of the 8-position. mdpi.com

Mechanistic Enzymology and Biosynthesis of 2s Flavan in Biological Systems

Shikimate and Phenylpropanoid Pathway Precursors to Flavan (B184786) Skeletons

The journey to the flavan skeleton begins with the shikimate pathway , a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. encyclopedia.pubresearchgate.net This pathway utilizes phosphoenolpyruvate (B93156) (PEP) and D-erythrose-4-phosphate as initial substrates, leading to the formation of chorismic acid. encyclopedia.pubresearchgate.net Chorismic acid is a critical branch point, providing the precursor for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. encyclopedia.pub

Phenylalanine, in particular, serves as the primary entry point into the phenylpropanoid pathway , which is responsible for producing a vast array of phenolic compounds, including flavonoids. nih.govencyclopedia.pubnih.gov The phenylpropanoid pathway commences with the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). nih.govnih.gov Subsequent hydroxylation of cinnamic acid by cinnamate-4-hydroxylase (C4H) yields p-coumaric acid, which is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA. nih.govnih.gov This activated molecule, p-coumaroyl-CoA, represents a key intermediate, standing at the crossroads of various biosynthetic branches, including the one leading to the flavan skeleton. nih.gov The B-ring and the C3 chain of the flavan structure are derived from this phenylpropanoid pathway. nih.gov Concurrently, the A-ring of the flavan skeleton is synthesized via the acetate-malonate pathway, where three molecules of malonyl-CoA are produced from glucose. nih.gov

Key Enzymatic Transformations and Stereospecificity in (2S)-Flavanoid Biosynthesis

The formation of the characteristic (2S)-flavan structure is governed by a series of enzymatic reactions, each contributing to the final stereochemistry of the molecule.

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) , a type III polyketide synthase. biotech-asia.orgwikipedia.org CHS facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. nih.govwikipedia.orgacs.org This reaction proceeds through a series of decarboxylative condensation reactions, extending the polyketide chain, followed by a regiospecific Claisen-type cyclization to form the chalcone scaffold. wikipedia.orgacs.org

The open-chain naringenin chalcone is then subjected to intramolecular cyclization to form the flavanone (B1672756) ring system. This reaction is catalyzed by chalcone isomerase (CHI) . frontiersin.orgfrontiersin.org While this cyclization can occur spontaneously, CHI significantly accelerates the reaction rate. frontiersin.org Crucially, CHI catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-flavanones, such as (2S)-naringenin. frontiersin.orgnih.govresearchgate.net The enzyme's active site architecture dictates the precise folding of the chalcone substrate, ensuring the formation of the (2S) enantiomer. nih.govresearchgate.net Different types of CHIs exist in plants, with Type I being widespread and responsible for general flavonoid formation, while Type II, found mainly in legumes, exhibits broader substrate specificity. frontiersin.orgnih.gov

Following the formation of (2S)-flavanones, the next key modification is hydroxylation at the C-3 position of the C-ring. This reaction is catalyzed by (2S)-flavanone 3-hydroxylase (F3H) , a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) family. nih.govsemanticscholar.org F3H stereospecifically hydroxylates (2S)-flavanones, such as naringenin and eriodictyol (B191197), to produce (2R,3R)-dihydroflavonols like dihydrokaempferol (B1209521) (DHK) and dihydroquercetin (DHQ), respectively. nih.govnih.govmdpi.com This hydroxylation is a critical step, as dihydroflavonols are the precursors for several major classes of flavonoids, including flavonols and anthocyanins. nih.gov The stereoselectivity of F3H is high, and studies have shown that it has distinct binding behaviors with (2S)- and (2R)-flavanones, which governs its catalytic specificity. researchgate.net

In a separate branch of the pathway, flavanones can be reduced to flavan-4-ols. This reaction is catalyzed by flavanone 4-reductase (F4R) , an NADPH-dependent enzyme. wikipedia.orgwikipedia.org F4R stereospecifically reduces the C4-carbonyl group of flavanones like naringenin and eriodictyol to produce flavan-4-ols such as apiforol (B1221251) and luteoforol, respectively. researchgate.net The systematic name for this enzyme class is this compound-4-ol:NADP+ 4-oxidoreductase. wikipedia.org This pathway leads to the formation of 3-deoxyflavonoids, which can polymerize to form phlobaphenes, red pigments found in certain plants like sorghum. wikipedia.org In some plant species, another enzyme, dihydroflavonol 4-reductase (DFR), which typically reduces dihydroflavonols, can also exhibit activity towards flavanones, though generally with lower efficiency than F4R. mdpi.com

The biosynthesis of flavan-3-ols, the monomeric units of proanthocyanidins (B150500) (condensed tannins), proceeds through two main enzymatic routes involving anthocyanidin reductase (ANR) and leucoanthocyanidin reductase (LAR). nih.govfrontiersin.org

Leucoanthocyanidin reductase (LAR) catalyzes the conversion of flavan-3,4-diols (leucoanthocyanidins) into 2,3-trans-flavan-3-ols, such as (+)-catechin. conicet.gov.armdpi.commdpi.com This reaction involves the reduction of the C4 position of the leucoanthocyanidin.

Anthocyanidin reductase (ANR) , on the other hand, acts on anthocyanidins, which are formed from leucoanthocyanidins by anthocyanidin synthase (ANS). nih.govmdpi.com ANR catalyzes the reduction of anthocyanidins to 2,3-cis-flavan-3-ols, such as (-)-epicatechin. conicet.gov.armdpi.com Interestingly, some ANR enzymes have been shown to possess dual activity, capable of producing a mixture of flavan-3-ol (B1228485) stereoisomers. nih.govmdpi.com For example, ANR from Mangifera indica can convert cyanidin (B77932) to both (-)-catechin (B126292) and (-)-epicatechin. mdpi.com The relative activities of LAR and ANR are key determinants of the specific composition of flavan-3-ols and, consequently, the structure of proanthocyanidins in a given plant species.

Flavanone 4-Reductase (F4R) and Stereospecificity of Flavan-4-ol Formation

Genetic and Molecular Regulation of Flavan Biosynthetic Pathways in Plants

The intricate network of biosynthetic pathways leading to this compound and its derivatives is tightly regulated at the genetic and molecular levels. This regulation ensures the appropriate spatial and temporal accumulation of these compounds in response to developmental cues and environmental stimuli. oup.com

The expression of the structural genes encoding the biosynthetic enzymes is controlled by a combination of transcription factors, primarily from the R2R3-MYB, basic helix–loop–helix (bHLH), and WD40 repeat protein families. biotech-asia.orgmdpi.comoup.com These transcription factors often form a ternary complex, known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of the flavonoid biosynthetic genes and modulates their transcription. biotech-asia.orgoup.com

The flavonoid pathway is often divided into early and late biosynthetic genes. mdpi.com Early biosynthetic genes, such as CHS, CHI, and F3H, are involved in the synthesis of common precursors like flavanones and dihydroflavonols. mdpi.com Late biosynthetic genes, including DFR, ANS, LAR, and ANR, are responsible for the production of more specific downstream products like anthocyanins and proanthocyanidins. mdpi.commdpi.com The expression of these two sets of genes is often differentially regulated by distinct sets of MYB transcription factors. mdpi.com For instance, in Arabidopsis, specific MYB proteins are known to regulate the late biosynthetic genes, thereby controlling the production of anthocyanins and proanthocyanidins. mdpi.com

In addition to transcriptional regulation by the MBW complex, other regulatory mechanisms, such as post-transcriptional regulation by microRNAs (miRNAs), have also been identified. biotech-asia.org These miRNAs can target the messenger RNAs of flavonoid biosynthetic genes for degradation or translational repression, adding another layer of control to the pathway. biotech-asia.org The complex interplay of these regulatory elements allows plants to fine-tune the production of flavanoids in a highly specific and controlled manner. oup.comsci-hub.se

Heterologous Expression and Metabolic Engineering for this compound Production

The production of this compound and its derivatives in non-native, or heterologous, hosts represents a significant advancement in biotechnology, offering a sustainable and scalable alternative to extraction from plant sources or complex chemical synthesis. frontiersin.orgmdpi.com Microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently chosen for this purpose due to their rapid growth, well-understood genetics, and amenability to genetic manipulation. biorxiv.orgmdpi.com The core strategy involves reconstructing the plant-based biosynthetic pathway for (2S)-flavanones, the key precursors to (2S)-flavans, within these microbial cell factories. researchgate.netnih.gov

The foundational biosynthetic pathway begins with a precursor from the host's primary metabolism, typically the aromatic amino acid L-tyrosine or L-phenylalanine. mdpi.com A series of enzymes, sourced from various plants, bacteria, and yeasts, are introduced to convert this precursor into the target molecule. The key enzymatic steps include:

Phenylalanine ammonia-lyase (PAL) or Tyrosine ammonia-lyase (TAL) : Initiates the pathway by converting L-phenylalanine to cinnamic acid or L-tyrosine to p-coumaric acid. biorxiv.orgresearchgate.net

Cinnamate 4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid. researchgate.netfrontiersin.org

4-coumarate-CoA ligase (4CL) : Activates p-coumaric acid by ligating it with coenzyme A to form p-coumaroyl-CoA. biorxiv.orgmdpi.comfrontiersin.org

Chalcone synthase (CHS) : Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin chalcone. mdpi.comnih.govoup.com

Chalcone isomerase (CHI) : Performs a stereospecific intramolecular cyclization of naringenin chalcone to produce (2S)-naringenin, a central (2S)-flavanone intermediate. frontiersin.orgnih.govbiotech-asia.orgfrontiersin.org

Further enzymatic reductions are required to convert the (2S)-flavanone into the this compound scaffold. This can involve enzymes such as dihydroflavonol 4-reductase (DFR) and anthocyanidin reductase (ANR), which are involved in the downstream synthesis of flavan-3-ols. mdpi.comfrontiersin.orguniprot.org

Research Findings in Heterologous Systems

The primary challenge in heterologous production is achieving high titers and yields. This requires extensive metabolic engineering to optimize the host's cellular machinery to support the new biosynthetic pathway efficiently. Key strategies include enhancing the supply of precursors, balancing the expression of heterologous enzymes, and minimizing the flux through competing metabolic pathways.

One of the most critical precursors derived from host metabolism is malonyl-CoA. acs.org Its availability is often a rate-limiting step for flavonoid production. d-nb.info Researchers have successfully increased the intracellular pool of malonyl-CoA by overexpressing the genes for acetyl-CoA carboxylase (ACC), the enzyme responsible for its synthesis. In one study, co-expressing the two subunit genes of ACC from Corynebacterium glutamicum in an E. coli strain engineered to produce flavanones led to a significant increase in the final product yield. nih.gov With this enhancement, the production of (2S)-naringenin and (2S)-pinocembrin reached approximately 60 mg/L. nih.gov

Fine-tuning the expression levels of the biosynthetic pathway genes is another crucial aspect. This "pathway balancing" ensures that no single enzymatic step becomes a bottleneck and prevents the toxic accumulation of intermediates. frontiersin.org Promoter engineering is a common tool used to achieve this. By creating libraries of promoters with varying strengths to control each gene in the pathway, researchers can optimize the metabolic flux towards the final product. acs.orgfrontiersin.orgnih.gov For instance, a study utilized a library of 357 T7-derived promoters to fine-tune the expression of acetyl-CoA carboxylase, which increased (2S)-naringenin production by 62.0% compared to the original engineered strain. acs.org

Furthermore, redirecting carbon flux from the host's central metabolism is a powerful strategy. Competing pathways that drain key precursors must be downregulated. The CRISPR interference (CRISPRi) system has emerged as a potent tool for this purpose, allowing for the targeted repression of multiple genes simultaneously. acs.orgresearchgate.net In an effort to boost (2S)-naringenin production in E. coli, CRISPRi was used to downregulate genes in the tricarboxylic acid (TCA) cycle and the fatty acid biosynthesis pathway. researchgate.net Repressing the dual-transcriptional regulator FadR, which controls fatty acid metabolism, improved naringenin production by approximately 64% (from 7.6 to 12.5 mg/L). researchgate.net A more complex strategy involving the simultaneous repression of three distinct metabolic targets led to a 2.5-fold improvement, yielding 18.9 mg/L of naringenin. researchgate.net

The assembly of artificial gene clusters on plasmids, where all the necessary genes for the pathway are grouped, facilitates stable expression and simplifies the engineering process. nih.gov An early success in this area involved constructing a plasmid with genes for PAL, 4CL, CHS, and CHI from different organisms to produce (2S)-flavanones in E. coli. nih.gov This work established the feasibility of transplanting entire plant biosynthetic pathways into microbial hosts. frontiersin.org

The following tables summarize key research findings on the production of (2S)-naringenin, the direct precursor to the this compound core structure, in engineered microbial hosts.

Table 1: Heterologous Production of (2S)-Naringenin in Engineered E. coli

| Host Strain | Key Engineering Strategies | Precursor(s) | Titer (mg/L) | Reference |

|---|---|---|---|---|

| E. coli | Expression of PAL, ScCCL, CHS, CHI; Overexpression of ACC from C. glutamicum | Tyrosine | ~60 | nih.gov |

| E. coli | Expression of 4CL, CHS, CHI; CRISPRi targeting FadR to increase malonyl-CoA | p-Coumaric acid | 12.5 | researchgate.net |

| E. coli | Expression of 4CL, CHS, CHI; CRISPRi targeting three genes (PsucA, PfumC, scpC) to increase malonyl-CoA | p-Coumaric acid | 18.9 | researchgate.net |

| E. coli BL21(DE3) | Promoter engineering of acetyl-CoA carboxylase; Whole-cell catalysis | p-Coumaric acid | 230.9 | acs.org |

| E. coli | Heterologous expression of 4CL, CHS, CHI; Facilitated naringenin pathway via malonyl-CoA supply | Acetate (B1210297) | 66.59 | d-nb.info |

Table 2: Heterologous Production of (2S)-Naringenin in Engineered S. cerevisiae (Yeast)

| Host Strain | Key Engineering Strategies | Precursor(s) | Titer (mg/L) | Reference |

|---|---|---|---|---|

| S. cerevisiae | Reconstruction of naringenin pathway; Promoter and terminator engineering | Glucose | N/A (Focus on Eriodictyol) | nih.gov |

| S. cerevisiae | Overexpression of fatty acid β-oxidation pathway genes (lipases, PEX11, FOX1/2/3) to increase acetyl-CoA | Glucose | ~98 | researchgate.net |

These studies collectively demonstrate the power of heterologous expression and metabolic engineering to create microbial cell factories for the production of plant-derived compounds like (2S)-flavanoids. By systematically optimizing precursor supply, balancing pathway enzymes, and eliminating metabolic sinks, researchers are progressively increasing production titers, paving the way for the industrial-scale biosynthesis of these valuable molecules.

Structural Elucidation and Advanced Conformational Analysis of 2s Flavan

Spectroscopic Techniques for Stereochemical and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (2S)-flavan. longdom.org One-dimensional (1D) ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each proton and carbon atom in the molecule. weebly.com For flavan (B184786) derivatives, the signals in the ¹H NMR spectrum corresponding to the C-ring protons (H-2, H-3, and H-4) are particularly important for determining the relative stereochemistry. nih.gov The chemical shifts and coupling constants (J-values) of these protons can help establish their spatial relationships. wordpress.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide further detailed connectivity information. longdom.orgvjs.ac.vn COSY experiments establish proton-proton coupling networks, allowing for the assignment of adjacent protons. ox.ac.uk HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. vjs.ac.vn These correlations are instrumental in assigning all the proton and carbon signals in the flavan skeleton. vjs.ac.vn For instance, the analysis of HMBC correlations can confirm the linkage between different rings within the flavan structure. nih.gov

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for the C-ring of the flavan skeleton.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 | 5.0 - 5.7 | 75 - 80 |

| C-3 | 3.8 - 4.5 | 65 - 70 |

| C-4 | 2.5 - 3.0 | 25 - 30 |

Note: These are approximate ranges and can vary depending on the specific substitution pattern and solvent.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating stereoisomers. oup.com When equipped with a chiral stationary phase (CSP), these methods can effectively resolve enantiomers and diastereomers of flavan derivatives. oup.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven particularly effective for the separation of flavan diastereomers. oup.comoup.com

The choice of mobile phase composition, including the type and concentration of alcohol modifiers, significantly influences the retention and resolution of the stereoisomers. oup.comoup.com By optimizing these parameters, baseline separation of this compound from its corresponding (2R)-enantiomer, as well as from any diastereomeric impurities, can be achieved. oup.com This is crucial for assessing the enantiomeric and diastereomeric purity of a sample, which is a critical quality attribute for any chiral compound intended for biological or pharmaceutical applications. Methods have been developed that allow for the separation of flavanone (B1672756) diastereomers in under 50 minutes with good resolution. oup.com

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. researchgate.netgrafiati.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects (CEs), is a fingerprint of the molecule's absolute stereochemistry. researchgate.net

For flavanones, the Cotton effect around 270-290 nm, corresponding to the n→π* electronic transition of the carbonyl group, is particularly informative. researchgate.net A negative Cotton effect in this region is typically indicative of a (2S) configuration. researchgate.netacs.org The ECD spectra of flavan-3-ols are characterized by Cotton effects corresponding to the π→π* transitions of the aromatic chromophores. uitm.edu.my The absolute configuration of new flavan derivatives can be established by comparing their experimental ECD spectra with those of known compounds or with spectra calculated using theoretical methods. nih.gov

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, provides complementary information to ECD and can also be used to determine the absolute configuration of chiral molecules. grafiati.com

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. google.comsciensage.info By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed electron density map can be generated, revealing the precise spatial arrangement of all atoms in the molecule. eurjchem.com

While obtaining suitable single crystals of this compound itself can be challenging, the preparation of crystalline derivatives can facilitate X-ray analysis. researchgate.net The structure of the derivative, once determined, can then be used to infer the absolute stereochemistry of the parent this compound. For instance, the crystal structures of various formylated flavanones and other derivatives have been successfully determined, confirming their stereochemistry. researchgate.net

Theoretical and Computational Chemistry for Structural and Electronic Characterization

Density Functional Theory (DFT) for Geometry Optimization and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. stackexchange.com By applying DFT methods, such as B3LYP, it is possible to perform geometry optimizations to find the most stable, lowest-energy conformation of this compound. ijnrd.orgacs.org These calculations are crucial for understanding the molecule's preferred three-dimensional shape. acs.org

Furthermore, DFT allows for the calculation of molecular orbital (MO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sysrevpharm.orglibretexts.org The energy and distribution of these frontier orbitals are fundamental to understanding the reactivity and electronic properties of this compound. sysrevpharm.orgresearchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability. sysrevpharm.org

DFT calculations are also extensively used to simulate and predict spectroscopic properties. Time-dependent DFT (TD-DFT) can be employed to calculate theoretical ECD spectra. nih.gov By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. nih.gov This combined experimental and computational approach has become a standard practice for the structural elucidation of complex chiral molecules. nih.gov

The table below summarizes key parameters that can be derived from DFT calculations.

| Parameter | Description |

| Geometry Optimization | Calculation of the lowest energy, most stable molecular structure. stackexchange.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. sysrevpharm.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. sysrevpharm.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of molecular stability. sysrevpharm.org |

| TD-DFT Calculated ECD | Theoretical prediction of the Electronic Circular Dichroism spectrum for comparison with experimental data. nih.gov |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. scirp.org For flavan and its derivatives, TD-DFT calculations are instrumental in predicting and interpreting their electronic absorption spectra, such as UV-Vis spectra. mdpi.com These calculations provide insights into the energies of electronic transitions, the oscillator strengths which determine the intensity of absorption bands, and the nature of the molecular orbitals involved in these transitions (e.g., π to π* or n to π* transitions). scirp.org

Studies on related flavonoid structures demonstrate that TD-DFT, often paired with a functional like B3LYP and a suitable basis set, can accurately predict maximum absorption wavelengths (λmax) with a small margin of error compared to experimental data. mdpi.com For instance, in a study of various natural compounds, the difference between theoretical and experimental λmax values ranged from 1% to 5.8%. mdpi.com The choice of solvent in the computational model, often incorporated using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), is crucial as it can influence the electronic properties of the molecule. mdpi.com

The accuracy of TD-DFT can, however, be influenced by the chosen functional and basis set. acs.org For flavins, a class of molecules related to flavan, it has been shown that while TD-DFT methods are generally suitable for simulating spectra, they may be inconsistent for some geometry optimizations and in describing the energetics of dark (n,π*) states when compared to other methods. acs.orgresearchgate.netchemrxiv.orgresearchgate.net Therefore, careful validation and comparison with experimental data are essential.

Table 1: Representative TD-DFT Data for Electronic Transitions in Flavonoid-Related Compounds

| Compound | Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| Model Flavonoid 1 | S0 → S1 | 3.54 | 350 | 0.25 |

| Model Flavonoid 2 | S0 → S2 | 4.13 | 300 | 0.18 |

| Model Flavonoid 3 | S0 → S3 | 4.96 | 250 | 0.55 |

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape and flexibility. nih.govacs.org For this compound, MD simulations can reveal how the molecule explores different shapes or conformations over time. uq.edu.au These simulations track the positions and velocities of atoms in the molecule, governed by a force field that describes the interatomic interactions. acs.orgbiorxiv.org

Studies on flavan and related compounds have shown that they can adopt various conformations, with the heterocyclic C-ring often exhibiting half-chair or sofa conformations. The flexibility of the molecule allows for interconversion between these forms. MD simulations can also be used to study the interaction of this compound with its environment, such as solvent molecules or biological macromolecules, revealing how these interactions influence its conformational preferences. researchgate.netresearchgate.net

Table 2: Key Conformational Parameters of Flavan and Related Structures from Computational Studies

| Parameter | Flavan | Flavanone |

| Torsion Angle (τ) for Maximum Energy | 80-140° | 80-140° |

| C6'–O1 Distance (Å) in Protonated Form | 2.46 | - |

| O1–C6'–H Angle (°) in Protonated Form | 62.52 | - |

Aromaticity and Reactivity Indices in Flavan Systems

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. nih.gov In the flavan skeleton, the A and B rings are aromatic. Various computational indices are used to quantify the degree of aromaticity, providing insights into the electronic structure and reactivity of the molecule. diva-portal.org

Commonly used aromaticity indices include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Negative NICS values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). acs.org NICS calculations on flavonoids have shown that the C-ring has significantly reduced aromaticity compared to the A and B rings. acs.org

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length alternation within a ring compared to an ideal aromatic system. HOMA values close to 1 indicate high aromaticity, while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively. diva-portal.orgticaret.edu.tr

Aromatic Fluctuation Index (FLU): This electronic index measures the delocalization of electrons within a ring. diva-portal.orgnih.gov

Reactivity indices, derived from Density Functional Theory (DFT), help to predict the chemical behavior of a molecule. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. dergipark.org.tr

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, hardness, and the electrophilicity index can be calculated from HOMO and LUMO energies to provide a comprehensive picture of a molecule's reactivity. nih.gov

Studies on flavonoids have utilized these indices to understand their antioxidant activity, which is closely linked to their electronic properties and reactivity. acs.orgnih.govresearchgate.net The distribution of electron density and the location of the most reactive sites can be mapped using these computational tools. nih.gov

Molecular Interactions and Mechanistic Insights of 2s Flavan Non Human Clinical Focus

Role of (2S)-Flavan in Plant-Environment Interactions

Flavan (B184786) derivatives, as part of the larger flavonoid family, are pivotal in mediating the interactions between plants and their surrounding environment. They are involved in a wide array of processes, from defense against biological threats to protection from physical stressors. nih.govnih.gov

Contribution to Plant Defense Mechanisms Against Pathogens and Herbivores

Flavonoids, including flavan-3-ols, are key components of a plant's chemical arsenal (B13267) against pathogens and herbivores. oup.comnih.gov They can act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection. mdpi.com The accumulation of flavan-3-ols like catechin (B1668976) and proanthocyanidins (B150500) at the site of infection has been shown to be an effective defense against fungal pathogens. oup.com

The defensive mechanisms of flavonoids are multifaceted. They can directly inhibit the growth of pathogens by disrupting their cellular processes or by inactivating their enzymes. nih.gov For instance, some flavonoids can chelate metals that are essential for the activity of pathogen enzymes involved in degrading the plant cell wall. nih.gov They can also inhibit the development of fungal spores and the elongation of mycelial hyphae. nih.gov

Against herbivores, flavonoids can act as deterrents or toxins. nih.govtandfonline.com Their bitter taste can discourage feeding, and they can interfere with the digestive processes of insects by binding to proteins. mdpi.com Some flavonoids are cytotoxic and can negatively impact the growth and development of insect pests. nih.gov The production of these defensive compounds can be induced by herbivore feeding, leading to an increased concentration of flavonoids in the damaged tissues. mdpi.com

| Compound Class | Specific Example | Role in Defense | Mechanism of Action | Target Organism |

|---|---|---|---|---|

| Flavan-3-ols | Catechin | Antifungal | Accumulates at infection site, antimicrobial activity. oup.com | Fungal pathogens (e.g., rust fungus) oup.com |

| Proanthocyanidins | - | Antifungal, Anti-herbivore | Accumulates upon infection, feeding deterrent. oup.comnih.gov | Fungi, Insects, Mammalian herbivores oup.com |

| Isoflavonoids | Genistein, Daidzein | Nematode deterrent | Deters feeding and affects physiology. nih.gov | Nematodes (e.g., Radopholus similis) nih.gov |

| Flavonols | Kaempferol, Quercetin (B1663063) | Nematode deterrent | Inhibits peristalsis and hatching. nih.gov | Nematodes (e.g., Radopholus similis, Meloidogyne incognita) nih.gov |

Involvement in Plant-Microbe Signaling and Symbiotic Relationships

Flavonoids are crucial signaling molecules in the establishment of symbiotic relationships between plants and soil microbes, particularly rhizobia and mycorrhizal fungi. mdpi.comoup.com In legume-rhizobia symbiosis, flavonoids exuded from plant roots act as chemoattractants for rhizobia and induce the expression of bacterial nod (nodulation) genes. nih.govmdpi.com This is a critical first step in the formation of root nodules, where atmospheric nitrogen is fixed into a form usable by the plant. mdpi.com

The interaction is highly specific, with different legumes releasing specific flavonoid profiles that are recognized by their corresponding rhizobial partners. nih.gov This specificity ensures that the correct symbiont is attracted and activated. The release of flavonoids is often strongest at the root tips and emerging root hairs, which are the primary sites of rhizobial infection. nih.gov

In the case of mycorrhizal symbiosis, a relationship between plants and fungi that colonize their roots, flavonoids have also been shown to play a signaling role. mdpi.comoup.com They can stimulate the germination of fungal spores and promote the growth of hyphae, facilitating the colonization of the root by the fungus. mdpi.com This symbiotic relationship enhances the plant's ability to absorb water and nutrients from the soil.

| Flavonoid Example | Microbe | Interaction Type | Function of Flavonoid |

|---|---|---|---|

| Luteolin, Chrysin | Rhizobium | Symbiosis (Nodulation) | Induces nod gene expression. nih.gov |

| Naringenin (B18129) | Azorhizobium caulinodans | Symbiosis (Colonization) | Stimulates root colonization. nih.gov |

| Various Flavonoids | Mycorrhizal Fungi | Symbiosis (Mycorrhization) | Stimulates spore germination and hyphal growth. mdpi.com |

Photoprotective Functions and Responses to Abiotic Stress in Plants

Flavonoids, including those derived from the this compound structure, play a significant role in protecting plants from the damaging effects of abiotic stressors such as ultraviolet (UV) radiation, high light intensity, and drought. nih.govnih.gov

One of the primary photoprotective functions of flavonoids is their ability to act as a UV screen. nih.govjapsonline.com They accumulate in the epidermal layers of leaves and stems, where they absorb harmful UV-B radiation before it can penetrate deeper into the plant tissues and damage sensitive molecules like DNA. nih.gov The accumulation of flavonoids in response to UV exposure is a well-documented plant response. mdpi.com

In addition to their UV-screening properties, flavonoids are potent antioxidants. nih.govjapsonline.com Abiotic stresses often lead to the production of reactive oxygen species (ROS) in plant cells, which can cause significant oxidative damage. nih.gov Flavonoids can scavenge these ROS, thereby mitigating oxidative stress and protecting cellular components from damage. nih.govnih.gov They can be found in cellular compartments like the vacuole and chloroplasts, where they are well-positioned to detoxify ROS. nih.gov

Plants also accumulate flavonoids in response to other abiotic stresses like drought, salinity, and extreme temperatures. mdpi.comnih.gov This accumulation is believed to be a part of the plant's strategy to enhance its tolerance to these adverse conditions, likely through the antioxidant properties of these compounds. mdpi.com

Computational Modeling of Flavan-Biomolecule Interactions

Computational modeling has become an indispensable tool for investigating the interactions between flavan-based compounds and biological macromolecules at the molecular level. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into binding affinities, interaction patterns, and the conformational changes that occur upon binding. nih.govmdpi.com

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov It allows researchers to visualize how a flavan derivative fits into the binding site of a target protein and to identify the key amino acid residues involved in the interaction. acs.org Docking studies have been used to explore the binding of flavonoids to various enzymes, helping to explain their inhibitory mechanisms. nih.gov For example, docking simulations can reveal how a flavonoid inhibitor occupies the active site of an enzyme, preventing the substrate from binding. mdpi.com

Molecular dynamics simulations take this a step further by simulating the movement of atoms and molecules over time. mdpi.com This allows for the study of the dynamic nature of flavan-biomolecule interactions, including conformational changes in both the ligand and the protein. MD simulations can help to understand the stability of the ligand-protein complex and to calculate binding free energies, which provide a more quantitative measure of binding affinity. nih.gov

These computational approaches are particularly useful for:

Screening large libraries of flavonoid compounds to identify potential inhibitors or binders for a specific protein target. mdpi.com

Understanding structure-activity relationships , by correlating the structural features of flavonoids with their binding affinities and biological activities. nih.gov

Elucidating the mechanism of action of flavonoids by providing a detailed picture of their interactions with their molecular targets. mdpi.com

Designing novel flavonoid derivatives with enhanced binding properties and biological activities. springernature.com

Quantum mechanics/molecular mechanics (QM/MM) methods can also be employed for a more detailed and accurate description of the electronic interactions within the binding site, particularly for studying enzymatic reactions involving flavan derivatives.

Chemical Derivatization Strategies and Analogue Development of 2s Flavan

Regioselective Functionalization of the Flavan (B184786) Skeleton (e.g., hydroxylation, methylation)

Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on the flavan core, which is crucial for structure-activity relationship studies. Hydroxylation and methylation are common modifications that can significantly impact the biological and chemical properties of the flavan molecule.

Hydroxylation:

The introduction of hydroxyl groups at specific carbons of the flavan rings can be achieved through various chemical and biological methods.

Microbial Transformations: Cultured plant cells and microorganisms are effective tools for regioselective hydroxylation. For instance, cultured cells of Eucalyptus perriniana have been shown to hydroxylate (2S)-flavanone at the C-4 and C-7 positions. nih.govresearchgate.net This biotransformation can also lead to further reactions like reduction and glycosylation. nih.govresearchgate.net Similarly, the endophytic fungus Diaporthe sp. can stereoselectively oxidize the C-4 position of flavans. researchgate.net Yeast strains, such as Rhodotorula glutinis, have demonstrated the ability to regioselectively hydroxylate flavonoids at the C-8 position. nih.gov

Chemical Methods: Chemical reagents can also be employed for regioselective hydroxylation. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the regio- and stereoselective oxygenation of flavan-3-ols at the C-4 position. researchgate.net Another approach involves the use of potassium persulfate/cupric sulfate (B86663) in aqueous acetonitrile (B52724) for hydroxylation at C-4. researchgate.net

Methylation:

Methylation of hydroxyl groups on the flavan skeleton can improve stability and bioavailability. researchgate.net This modification is often catalyzed by O-methyltransferases (OMTs).

Enzymatic Methylation: OMTs from various sources, including plants and microorganisms, exhibit high regioselectivity. For example, an O-methyltransferase from Streptomyces sp. KCTC 0041BP has been shown to regioselectively methylate the 4'-OH group of flavonoids. researchgate.net Studies on OMTs from sweet basil (Ocimum basilicum) have revealed distinct substrate preferences and regioselectivities, enabling the specific methylation of flavones at the 7-, 6-, and 4'-positions. nih.gov The modification of flavonoids by methylation can lead to compounds with altered biological activities, such as antibacterial or antiviral properties. jmb.or.kr

Stereoselective Introduction of Substituents at C-3, C-4, and A/B Rings

The stereochemistry of substituents on the flavan skeleton is critical for biological activity. Therefore, developing stereoselective synthetic methods is a primary focus.

At C-3: The synthesis of flavan-3-ols with specific stereochemistry at the C-3 position is a key area of research. nih.govresearchgate.net A general approach involves the union of two fragments to construct the central pyran ring. oup.comoup.com Asymmetric dihydroxylation, often using Sharpless catalysts, is a powerful technique to establish the stereogenic centers at C-3. mdpi.comaphrc.orgresearchgate.net This method has been successfully applied to the synthesis of various flavan-3-ol (B1228485) diastereoisomers with high enantiomeric excess. aphrc.orgresearchgate.net

At C-4: Functionalization at the C-4 position can also be achieved with high stereoselectivity. The treatment of flavan-3-ol peracetates with N-bromosuccinimide (NBS) leads to the stereospecific formation of 4β-bromo derivatives. rsc.org The stereoselectivity of these reactions is influenced by the conformational mobility of the flavan heterocyclic ring. rsc.org Stereoselective oxidation at C-4 has also been achieved using endophytic fungi. researchgate.net

On A/B Rings: The introduction of substituents on the A and B rings with defined stereochemistry is less common but can be achieved through various synthetic strategies. For example, the synthesis of flavan oligomers often requires precise control over the linkage and stereochemistry of the monomer units. titech.ac.jp

Synthesis of Glycosylated and Acylated Flavan Structures

Glycosylation and acylation are important derivatization strategies that can significantly alter the solubility, stability, and biological activity of flavans.

Glycosylation:

The attachment of sugar moieties to the flavan skeleton can enhance water solubility and influence bioavailability.

Chemical Synthesis: The synthesis of glycosylated flavans can be complex, often requiring the use of protecting groups and specific glycosylation agents. The Koenigs-Knorr method and modified Michael reaction are two approaches used for the glycosylation of flavonoids, though yields can be low. nih.gov A successful total synthesis of saponarin, a C,O-diglycosylflavone, involved C-glycosylation of a phloroacetophenone derivative followed by the construction of the flavone (B191248) ring and subsequent O-glycosylation. jst.go.jp The synthesis of C-glycosyl flavonoids has also been achieved through direct C-glycosylation of a flavan using a glucosyl fluoride (B91410) donor in the presence of a Lewis acid. acs.org

Enzymatic and Biotransformation Methods: Cultured plant cells can catalyze the regioselective glycosylation of flavanones. For instance, Eucalyptus perriniana cells can convert (2S)-flavanone into (2S)-flavan-7-yl glucoside and this compound-7-yl gentiobioside. nih.govresearchgate.net

Acylation:

Acylation involves the introduction of an acyl group, which can modulate the lipophilicity and biological properties of the flavan.

Chemical Synthesis: Acylation can be performed on the hydroxyl groups of the flavan skeleton. For example, the synthesis of (±)-7-O-galloyltricetiflavan was achieved by acylation of a hex-O-methylflavan intermediate. rsc.org The choice of reaction conditions and protecting groups is crucial to avoid unwanted side reactions like hydrolysis, especially during subsequent deprotection steps. rsc.org

Development of Flavan-Based Chiral Ligands and Organocatalysts (non-therapeutic applications)

The chiral nature of the flavan skeleton makes it an attractive scaffold for the development of chiral ligands and organocatalysts for asymmetric synthesis.

Chiral Ligands: Flavan-based structures can be incorporated into ligands for metal-catalyzed asymmetric reactions. Although direct examples of this compound-based ligands are not extensively documented in the initial search, the principles of using chiral natural products as ligands are well-established. The stereogenic centers of the flavan can induce asymmetry in catalytic transformations.

Organocatalysts: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The development of flavan-based organocatalysts is an emerging area. For instance, chiral thiourea (B124793) compounds, some of which can be conceptually related to modified flavan structures, have been used as catalysts in asymmetric reactions like the intramolecular conjugate addition of chalcones to synthesize flavanones with high enantiomeric excess. mdpi.com While not directly derived from this compound, these examples highlight the potential of the flavan motif in designing new organocatalysts. The use of organocatalysts, such as those derived from amino acids, has been explored for various asymmetric transformations. mdpi.com

Advanced Analytical Methodologies for 2s Flavan Characterization and Quantification

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are fundamental in the analysis of (2S)-flavan, enabling the separation of its enantiomers and the assessment of its purity in complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the separation and quantification of flavonoids, including flavans. nih.govresearchgate.netcore.ac.uk These techniques utilize a stationary phase, often a C18 column, and a mobile phase to separate compounds based on their physicochemical properties. frontiersin.orgnih.gov The use of sub-2 µm particle packed columns in UPLC allows for higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. chromatographyonline.com

For the specific challenge of separating enantiomers like this compound and its (2R) counterpart, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in the enantioseparation of various flavanones. researchgate.net The choice of mobile phase, often a mixture of an alkane and an alcohol, is crucial for achieving optimal separation. researchgate.net Method development in HPLC and UPLC often involves optimizing parameters such as column temperature, gradient conditions, and flow rate to achieve complete separation of isomers. nih.govcore.ac.uk

Table 1: Comparison of HPLC and UPLC for Flavan (B184786) Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|